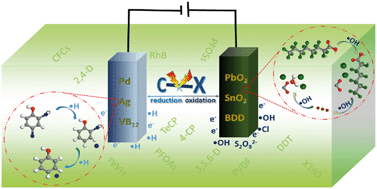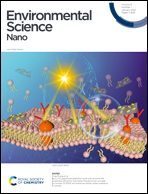Recent advances in electrocatalysts for halogenated organic pollutant degradation
Environmental Science: Nano Pub Date: 2019-06-12 DOI: 10.1039/C9EN00411D
Abstract
Electrocatalysis has recently been extensively employed for the degradation of halogenated organic pollutants (HOPs) that normally act as persistent, toxic, and bioaccumulative substances in the environment and pose threats to aquatic species as well as human beings. This review article broadly gives the up-to-date status on promising electrocatalysts for the degradation of HOPs, with particular emphasis on the strategies for promoting the activities of catalysts. Firstly, the catalysts for the oxidative mineralization process including metallic oxide- and carbon-based anodes, as well as the oxidative dehalogenation mechanism of these catalysts, are comprehensively presented. Secondly, the catalysts for the reductive degradation process, which involves metal- and metal complex-based cathodes, together with their applications and organic transformation pathways, are fully analyzed. Thirdly, recent advances in the integrated techniques are introduced, and the integration of membrane techniques, biological methods, Fenton processes, and photocatalysis with electrocatalysis is discussed. Finally, several key directions for further research are exploited, which include catalyst design, experimental optimization, scientific exploration, and effective coupling techniques.

Recommended Literature
- [1] Disposable electrochemical immunosensor for simultaneous assay of a panel of breast cancer tumor markers†
- [2] Growth and dissolution of crystals under linear pressure
- [3] Inorganic chemistry
- [4] Carbon coated titanium dioxide (CC-TiO2) as an efficient material for photocatalytic degradation
- [5] Kinetic studies of the on/off reaction of the amino group in the side chain of Cu(ii), Ni(ii), and Co(ii) complexes with 14-membered tetraazamacrocycles
- [6] Attraction-induced jamming in the flow of foam through a channel†
- [7] Triplet states of aromatic thioketones supported on cellulose
- [8] High capacity and exceptional cycling stability of ternary metal sulfide nanorods as Li ion battery anodes†
- [9] Discovery of novel druggable pockets on polyomavirus VP1 through crystallographic fragment-based screening to develop capsid assembly inhibitors†
- [10] Controllable synthesis of core–satellite Fe3O4@polypyrrole/Pd nanoarchitectures with aggregation-free Pd nanocrystals confined into polypyrrole satellites as magnetically recoverable and highly efficient heterogeneous catalysts†










